This compound falls under the category of pyrimidine derivatives, specifically those that incorporate a phenoxybenzoyl group. Pyrimidines are heterocyclic compounds that are significant in medicinal chemistry due to their role in various biological activities.
The synthesis of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. A common synthetic route includes:
The molecular structure of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can be described as follows:
The compound's structure can be represented using SMILES notation: C1=NC(=NC(=C1Br)N2CCCC2OC(=O)c3ccccc3).
5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can participate in various chemical reactions:
Reagents commonly used include:
The physical and chemical properties of 5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine include:
While specific boiling point, melting point, and density data are not universally available, these properties are essential for practical applications in laboratory settings.
5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has potential applications in several areas:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4